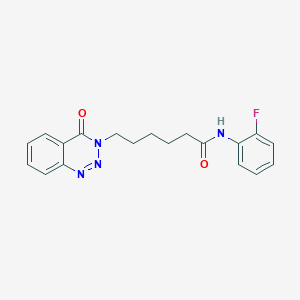

N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

Description

N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is a synthetic small molecule characterized by a hexanamide backbone linking a 2-fluorophenyl group to a 4-oxo-1,2,3-benzotriazin-3-yl moiety. Its molecular formula is C₁₉H₁₈FN₄O₂ (molecular weight: 356.37 g/mol).

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2/c20-15-9-4-6-11-17(15)21-18(25)12-2-1-7-13-24-19(26)14-8-3-5-10-16(14)22-23-24/h3-6,8-11H,1-2,7,12-13H2,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDDCENXFUHWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327408 | |

| Record name | N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49664964 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

880811-20-1 | |

| Record name | N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide typically involves the following steps:

Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

Formation of the Hexanamide Linker: The hexanamide linker is formed through an amide coupling reaction, often using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Applications De Recherche Scientifique

N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Aromatic Ring

The fluorophenyl group in the target compound distinguishes it from analogs with alternative substitutions. For example:

Key Observations :

- Non-Fluorinated Analogs: BH40922 (3-acetylphenyl) and BH40919 (pyridin-3-yl) demonstrate that replacing fluorine with polar groups (acetyl) or heteroaromatic systems (pyridine) modifies hydrophobicity and hydrogen-bonding capacity, which could impact solubility or target engagement .

Variations in the Heterocyclic Core

The 4-oxo-1,2,3-benzotriazin-3-yl group is a defining feature. Comparisons with other heterocyclic systems include:

Key Observations :

- Benzotriazin vs. Benzothiazol : MS1 replaces the benzotriazin with a benzothiazol ring, introducing sulfur instead of nitrogen. Sulfur’s lower electronegativity may reduce dipole interactions but enhance lipophilicity, which could affect membrane permeability .

- Quinoline Scaffold: 4-Oxo-1,4-dihydroquinoline derivatives () prioritize a fused bicyclic system with a keto group. The benzotriazin’s triazine ring may offer distinct π-π stacking or hydrogen-bonding interactions compared to quinoline’s planar structure .

Hexanamide Backbone Modifications

The hexanamide chain’s length and terminal groups are critical for spatial alignment with targets. Examples include:

Key Observations :

- Chain Flexibility : The hexanamide chain in PSP65 is functionalized with a rigid biphenyl group and a dioxopiperidin moiety, likely enhancing selectivity for histone deacetylases (HDACs) through steric constraints .

- Polar vs. Nonpolar Termini: MS10’s morpholino and trifluoromethyl groups introduce polar and electron-withdrawing properties, contrasting with the target compound’s fluorophenyl group. Such differences may influence off-target effects or pharmacokinetics .

Activité Biologique

N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is a synthetic organic compound notable for its potential biological activities. This compound features a fluorophenyl group and a benzotriazinone moiety, which contribute to its unique properties and applications in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name: N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

- Molecular Formula: C19H19FN4O2

- CAS Number: 880811-20-1

- Molecular Weight: 364.38 g/mol

The structure consists of a hexanamide linker attached to a benzotriazinone core, which is known for its diverse biological activities.

The mechanism of action of N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide involves interactions with specific molecular targets within the body. It is believed to modulate the activity of certain enzymes or receptors, leading to various biological effects. The precise molecular pathways affected by this compound are still under investigation but may include:

- Inhibition of Enzyme Activity: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may bind to receptors that play critical roles in cellular signaling and response mechanisms.

Potential Therapeutic Applications

Research has indicated several promising therapeutic avenues for N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide:

- Anticancer Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties: It may possess anti-inflammatory effects by modulating immune responses.

- Neuroprotective Effects: There is emerging evidence that it could protect neuronal cells from damage in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

Study 2: Anti-inflammatory Effects

In another study focused on inflammation models, the compound demonstrated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha when administered in vitro. This suggests its potential role in treating inflammatory diseases.

| Treatment Condition | IL-6 Reduction (%) | TNF-alpha Reduction (%) |

|---|---|---|

| Control | - | - |

| 5 µM | 30 | 25 |

| 10 µM | 50 | 45 |

Comparison with Similar Compounds

To understand the uniqueness of N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-bromo-2-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin)butanamide | Bromo substituent instead of fluorine | Moderate cytotoxicity |

| N-(2-chlorophenyl)-6-(4-oxo-1,2,3-benzotriazin)hexanamide | Chlorine substituent | Low anti-inflammatory effect |

The presence of the fluorine atom in N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide enhances its lipophilicity and may improve its ability to penetrate biological membranes compared to its bromo or chloro counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.